molecular formula C14H18F2N2O2 B8241642 Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate

Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate

Cat. No.: B8241642
M. Wt: 284.30 g/mol
InChI Key: AKMLJOKRHDVQNA-LBPRGKRZSA-N
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Description

Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate is a chiral carbamate derivative featuring a piperidine ring substituted with two fluorine atoms at the 3-position and a benzyloxycarbonyl (Cbz) protecting group. This compound is of interest in medicinal chemistry due to the strategic placement of fluorine atoms, which enhance metabolic stability and modulate electronic properties. The stereochemistry at the piperidine ring (S-configuration) and the carbamate linkage are critical for its interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

benzyl N-[[(4S)-3,3-difluoropiperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2/c15-14(16)10-17-7-6-12(14)8-18-13(19)20-9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2,(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMLJOKRHDVQNA-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CNC(=O)OCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCC([C@@H]1CNC(=O)OCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of Difluoro Substituents: The difluoro groups can be introduced via halogenation reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Carbamate Formation: The final step involves the reaction of the difluoropiperidine with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

    Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Benzyl alcohol and the corresponding amine.

    Oxidation: N-oxides or other oxidized derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate depends on its specific application. In general, carbamates can act as enzyme inhibitors by forming stable carbamate-enzyme complexes. The difluoropiperidine moiety may interact with specific molecular targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and properties of benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Key Functional Groups Reference
This compound C₁₄H₁₈F₂N₂O₂ 296.31 (calculated) 3,3-difluoro Carbamate, piperidine Target Compound
Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride C₁₃H₁₈ClFN₂O₂ 288.75 3-fluoro Carbamate, piperidine, HCl
Benzyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate HCl C₁₅H₂₃ClN₂O₂ 306.81 None Carbamate, aminomethyl, HCl
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 None BOC-protected, carboxylic acid

Key Observations :

  • Fluorine Substitution: The 3,3-difluoro substitution in the target compound introduces greater electronegativity and conformational rigidity compared to mono-fluoro analogs (e.g., ). This may enhance binding specificity in enzyme inhibition.
  • Molecular Weight: The target compound’s molecular weight (~296 g/mol) is intermediate between mono-fluoro and non-fluorinated analogs, influencing pharmacokinetic properties like solubility and membrane permeability.
  • Protective Groups : Unlike BOC-protected analogs (e.g., ), the benzyl carbamate group offers orthogonal deprotection strategies, useful in multi-step syntheses.

Computational Predictions

highlights computational methods (e.g., DFT, molecular mechanics) to predict properties. For the target compound:

  • Conformational Analysis: The 3,3-difluoro substitution likely restricts piperidine ring puckering, favoring chair conformations with axial fluorine atoms. This contrasts with mono-fluoro analogs, which exhibit greater flexibility .

Biological Activity

Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate, identified by its CAS number 1373503-09-3, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18F2N2O2
  • Molecular Weight : 284.30 g/mol
  • Structure : The compound features a benzyl group linked to a piperidine derivative, characterized by the presence of two fluorine atoms at the 3-position of the piperidine ring.

The biological activity of this compound is primarily linked to its role as a modulator in various biological pathways. Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against hepatitis B virus (HBV).

  • Antiviral Activity : In vitro studies have shown that related compounds can act as capsid assembly modulators. For instance, compounds with similar structures demonstrated submicromolar efficacy against HBV, indicating potential for this compound to inhibit viral replication through interference with capsid assembly mechanisms .
  • Cytotoxicity : The cytotoxic effects of the compound have been evaluated in various cell lines. It is crucial for any potential therapeutic agent to exhibit low toxicity while maintaining efficacy against target pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. SAR studies indicate that modifications on the piperidine ring and the benzyl group can significantly influence antiviral activity and cytotoxicity profiles.

ModificationEffect on ActivityReference
FluorinationIncreases potency against HBV
Benzyl SubstitutionAlters cytotoxicity

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in animal models:

  • In Vivo Studies : Animal models treated with compounds structurally similar to this compound exhibited significant reductions in HBV replication markers. These findings suggest that similar effects may be expected from this compound .
  • Toxicological Assessments : Toxicological evaluations indicate that high doses do not result in severe adverse effects on vital organs such as the liver and kidneys, supporting its safety profile for further development .

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